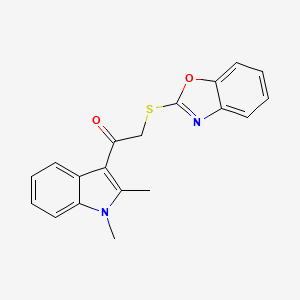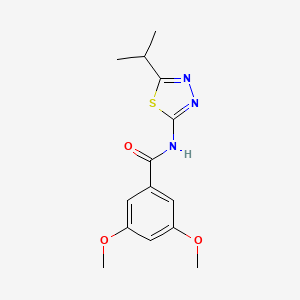![molecular formula C9H12N2O4 B5508165 5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid involves multiple steps, including esterification, bromination, and reaction with potassium phthalimide in the presence of DMF, followed by acidolysis. For example, the synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid through these steps achieved an overall yield of 44% (Lin Yuan, 2006). Another method includes the preparation of isotopomers of 5-aminolevulinic acid in high yield through a simple scheme, highlighting the versatility in synthesizing complex molecules (P. B. Shrestha‐Dawadi & J. Lugtenburg, 2003).
Molecular Structure Analysis
The molecular structure of compounds related to 5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid, especially those with isoxazole rings, can be elucidated through methods like X-ray crystallography, which reveals the stability of molecules in crystalline state and the presence of intra- and intermolecular hydrogen bonds. This is critical for understanding how these compounds interact in various chemical environments (K. Kowalski et al., 2009).
Chemical Reactions and Properties
Isoxazole derivatives undergo a range of chemical reactions, including isomerization and cyclization, to form various heterocyclic compounds. The controlled isomerization of isoxazole-4-carboxylic acid derivatives to produce isoxazole and oxazole rings underlines the chemical versatility and reactivity of these compounds (A. V. Serebryannikova et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are fundamental for understanding the behavior of chemical compounds under various conditions. While specific physical property data for 5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid is not provided here, these properties are generally determined through experimental analysis and play a crucial role in the application and handling of these substances.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, including reactivity with different chemical agents and stability under various conditions, are essential for their application in chemical synthesis and development of new materials. For instance, the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride demonstrates the importance of electrochemical methods in obtaining high-purity compounds (A. Konarev et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Auxiliary-Directed Palladium-Catalyzed Activation : Research highlights the use of isoxazole-derived auxiliaries for palladium-catalyzed C(sp3)-H bond activation. Specifically, 5-methylisoxazole-3-carboxamide (MICA) has been shown to direct the activation of γ-C(sp3)-H bonds for C-C bond formation in α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. This methodology allows for selective and efficient arylation and alkylation, with the auxiliary group being removable under mild conditions (Pasunooti et al., 2015).
Preparation of Isotopomers : Another study describes a simple scheme to prepare any isotopomer of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins. This research is significant for producing isotopically labeled compounds for various scientific applications, offering a method that can be applied to the synthesis of levulinic acid in any isotopomeric form with high yield and isotopic enrichment (Shrestha‐Dawadi & Lugtenburg, 2003).
Biological Systems and Pharmacology
Immunomodulatory Properties : A study investigated the immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, revealing its capacity to modulate lymphocyte subsets in mice and enhance the humoral immune response. This compound has potential implications for treating autoimmune diseases, infections, or as an adjuvant in vaccine efficacy enhancement (Drynda et al., 2015).
In Vitro Antiviral Activity : Research on a novel, orally bioavailable inhibitor of human rhinovirus 3C protease, which includes a 5-methyl-isoxazole-3-carboxyl-amino moiety, demonstrates significant in vitro antiviral activity against various serotypes and clinical isolates of human rhinovirus. This study underscores the therapeutic potential of compounds featuring the 5-methyl-3-isoxazolyl motif for treating viral infections (Patick et al., 2005).
Safety and Hazards
The safety data sheet for a related compound indicates that it may cause severe skin burns and eye damage . It’s classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions for research on “5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid” and related compounds could involve further exploration of their pharmacological properties and potential applications in medicine. Given the broad spectrum of pharmacological properties of isoxazole rings, there may be potential for discovering new therapeutic uses for these compounds .
Propiedades
IUPAC Name |
5-[(5-methyl-1,2-oxazol-3-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-6-5-7(11-15-6)10-8(12)3-2-4-9(13)14/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGKBNYGAAXOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-oxopentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)


![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)